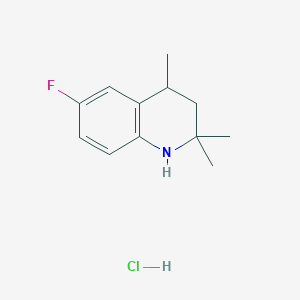

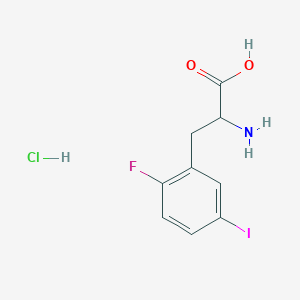

6-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Calcium Channel Antagonist Activities

6-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline derivatives have been investigated for their calcium antagonistic activities. These compounds were compared with Nifedipine and found to exhibit significant calcium channel antagonist properties, especially when ester groups were introduced into the HHQ ring, enhancing their activity (Bülbül et al., 2009).

Anticancer Activity

Research on amino-substituted quinoline-4-carboxylic acid derivatives, including 6-fluoro variants, shows they possess significant anticancer activity. These compounds have demonstrated potent effects against various carcinoma cell lines and have been identified as promising leads for novel anticancer agents (Bhatt et al., 2015).

Antibacterial Activity

6-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline compounds, such as grepafloxacin, have shown potent in vitro antibacterial activity, particularly against Gram-positive bacteria like Streptococcus pneumoniae. These compounds have also exhibited high in vivo efficacy in treating systemic infections caused by both Gram-positive and Gram-negative bacteria (Miyamoto et al., 1995).

Electrochemical Studies

Electrochemical studies of related compounds have been conducted to understand their reduction mechanisms and electrochemical properties. These studies are essential for the development of electroanalytical methods for quantitative analysis of such drugs (Srinivasu et al., 1999).

Synthesis and Reactivity Studies

Significant work has been done on the synthesis and reactivity of 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivatives, offering insights into efficient synthesis methods and structural properties of these compounds. Such studies are crucial for developing new drugs and understanding their biological activities (Edmont & Chenault, 2003).

Fluorescent Sensor Development

6-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline derivatives have been utilized in the development of novel fluorescent sensors. These sensors are capable of detecting small inorganic cations in various solvents, demonstrating the versatility of these compounds in biochemical applications (Mac et al., 2010).

Properties

IUPAC Name |

6-fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11;/h4-6,8,14H,7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTOVFNFQONKMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)F)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2420177.png)

![N-[3-(acetylamino)phenyl]-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2420184.png)

![7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol](/img/structure/B2420185.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2420191.png)

![2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]propanamide](/img/structure/B2420194.png)

![2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B2420196.png)

![Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide](/img/structure/B2420199.png)

![2-Chloro-1-[4-(4,5,6,7-tetrahydrobenzotriazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2420200.png)